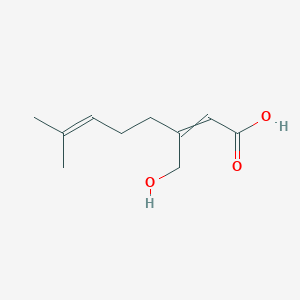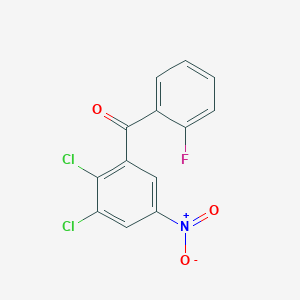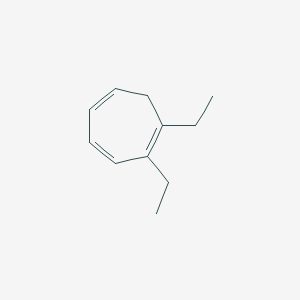
1,2-Diethylcyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three alternating double bonds and two ethyl groups attached to the first and second carbon atoms. This compound is a derivative of cycloheptatriene, which has been of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diethylcyclohepta-1,3,5-triene can be synthesized through various methods. One common approach involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane or methyldiazoacetate in the presence of rhodium trifluoroacetate as a catalyst can yield cycloheptatriene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated cycloheptane derivatives.
Applications De Recherche Scientifique
1,2-Diethylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Diethylcyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of conjugated double bonds, which can participate in cycloaddition reactions and other chemical transformations . These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
1,2-Diethylcyclohepta-1,3,5-triene can be compared with other similar compounds, such as:
Cycloheptatriene: The parent compound with no ethyl substitutions.
Heptalene: Composed of two fused cycloheptatriene rings.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Propriétés
Numéro CAS |
89592-51-8 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1,2-diethylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H16/c1-3-10-8-6-5-7-9-11(10)4-2/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
IOXBKBMZZGWMMC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=CC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)

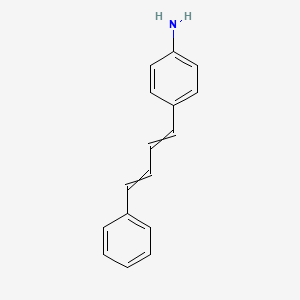
![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
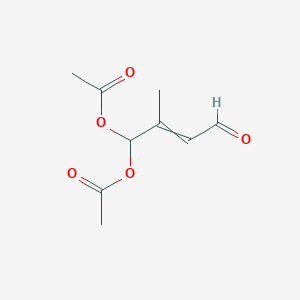
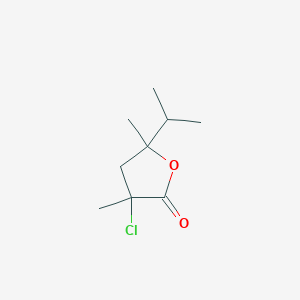
![Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate](/img/structure/B14392827.png)
![N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392835.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)
![[Dichloro(methanesulfonyl)methanesulfinyl]benzene](/img/structure/B14392849.png)


